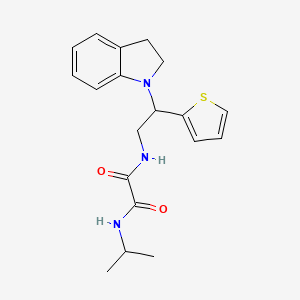

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide

Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N2-isopropyl) backbone linked to a substituted ethyl group. The ethyl group is functionalized with indolin-1-yl and thiophen-2-yl moieties, conferring unique structural and electronic properties. Indole derivatives are known for their biological relevance, particularly in interactions with aromatic amino acid residues in proteins, while thiophene contributes to π-π stacking interactions due to its electron-rich heterocyclic structure.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-13(2)21-19(24)18(23)20-12-16(17-8-5-11-25-17)22-10-9-14-6-3-4-7-15(14)22/h3-8,11,13,16H,9-10,12H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUYNSDGIKXSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indoline Moiety: Starting with an indole derivative, the indoline ring can be formed through reduction reactions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the Oxalamide Group: The oxalamide group can be synthesized by reacting an oxalyl chloride with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or organometallics (Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide, a structural and functional comparison is made with two closely related oxalamide derivatives (Table 1).

Table 1: Structural and Molecular Comparison

Key Observations

Structural Diversity: The target compound and the compound from share a thiophen-2-yl group but differ in their nitrogen-containing substituents. The target uses indolin-1-yl and isopropyl, while ’s compound incorporates 1-methylindolin-5-yl and 4-methylpiperazine. The latter’s piperazine group likely improves aqueous solubility due to its basic amine, whereas the target’s isopropyl group may favor lipid membrane interactions . The compound from replaces indole with a dihydroisoquinoline moiety and adds a polar 2-cyanophenyl group.

Electronic and Steric Effects: The target’s indolin-1-yl group offers a planar aromatic system for hydrophobic interactions, while its thiophen-2-yl group provides electron-rich sulfur for coordination or π-stacking. In contrast, ’s compound includes a methylpiperazine, which introduces conformational flexibility and hydrogen-bonding capability . The 2-cyanophenyl group in ’s compound introduces strong electron-withdrawing effects, which could modulate electronic density in binding pockets, affecting affinity for charged residues.

Molecular Weight and Drug-Likeness: The target compound (396.5 g/mol) has a lower molecular weight than the analogues in (441.6 g/mol) and (457.5 g/mol), aligning more closely with Lipinski’s rule of five (MW < 500).

However, the absence of thioamides in these specific compounds suggests alternative routes, such as peptide coupling for oxalamide formation.

Research Implications

- The target compound’s balance of lipophilicity (isopropyl) and aromaticity (indole/thiophene) positions it as a candidate for central nervous system (CNS) targets, where blood-brain barrier penetration is critical.

- ’s compound , with its methylpiperazine group, may be more suited for peripheral targets requiring enhanced solubility.

- ’s derivative , with its rigid dihydroisoquinoline and polar cyanophenyl, could serve as a lead for enzyme inhibitors requiring precise steric and electronic complementarity.

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and a comparative analysis of its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 343.45 g/mol. Its structure includes an indole moiety, a thiophene ring, and an oxalamide functional group, which contribute to its chemical reactivity and biological activity. The presence of these heterocycles enhances its pharmacological profile compared to simpler oxalamides.

Anticancer Properties

Research indicates that compounds with indole and thiophene structures often exhibit anticancer activity. A study by demonstrated that N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Another notable biological activity is the anti-inflammatory effect of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis of Related Compounds

To better understand the unique properties of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide, a comparative analysis with structurally similar compounds is essential. The following table summarizes the biological activities of selected related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C18H21N3O2S | Anti-inflammatory |

| N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C22H20ClN3O2S | Antitubercular |

| N1-(4-methylphenyl)-N2-(indolin-3-yloxyacetyl)amide | C20H22N4O3 | Antioxidant |

This table illustrates the diversity in biological activities among related compounds, emphasizing the potential for N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide to serve multiple therapeutic roles.

Case Studies

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide was tested for cytotoxicity. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Mechanism

A separate study assessed the compound's ability to modulate inflammatory pathways in macrophages. The results showed significant downregulation of NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.